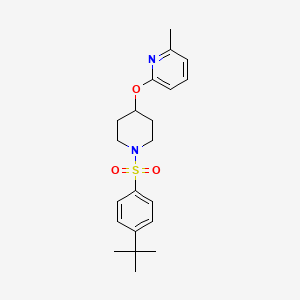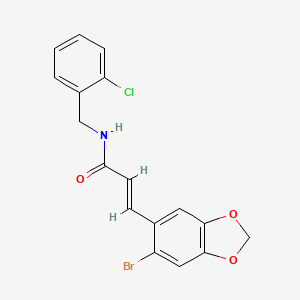![molecular formula C20H16N6O4 B2417355 N-(3-nitrophényl)-2-[1-(2-méthylphényl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acétamide CAS No. 887457-04-7](/img/structure/B2417355.png)
N-(3-nitrophényl)-2-[1-(2-méthylphényl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H16N6O4 and its molecular weight is 404.386. The purity is usually 95%.
BenchChem offers high-quality 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition de CDK2 pour le traitement du cancer
CDK2 (cycline-dépendante kinase 2) est une cible attrayante pour la thérapie anticancéreuse. Les chercheurs ont conçu un nouvel ensemble de petites molécules comportant les échafaudages privilégiés de la pyrazolo[3,4-d]pyrimidine et de la pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. Ces composés (numérotés 4 à 13) ont été synthétisés en tant que nouveaux inhibiteurs de CDK2. Notamment, la plupart de ces composés ont montré des activités cytotoxiques supérieures contre les lignées cellulaires cancéreuses, y compris MCF-7 et HCT-116, avec des valeurs de CI50 comprises entre 45 et 97 nM et 6 à 99 nM, respectivement. En outre, ils ont montré une activité modérée contre les cellules HepG-2 (gamme de CI50 : 48–90 nM) par rapport au médicament de référence sorafénib .
Inhibition de PI3Kδ pour la maladie pulmonaire obstructive chronique (MPOC)
Un composé spécifique, la (S)-2-(1-(4-amino-3-(3-fluoro-4-méthoxyphényl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372), a été identifié comme un inhibiteur puissant et sélectif de PI3Kδ. Les chercheurs ont étudié son potentiel pour traiter la maladie pulmonaire obstructive chronique (MPOC). Ce composé promet de cibler la voie PI3Kδ, qui joue un rôle crucial dans les réponses inflammatoires associées à la MPOC .
Activité antituberculeuse
Les dérivés indoliques dérivés de la pyridine et de l'indole ont été étudiés pour leur activité antituberculeuse in vitro. Plus précisément, les dérivés (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(phényl substitué)prop-2-én-1-one ont été préparés et testés contre Mycobacterium tuberculosis (H37Ra MTB) et Mycobacterium bovis (BCG). Ces composés présentent un potentiel en tant qu'agents antituberculeux .
Activité double contre les lignées cellulaires et CDK2
Le composé 14, dérivé de l'échafaudage de la pyrazolo[3,4-d]pyrimidine, a montré une activité double puissante contre les lignées cellulaires cancéreuses (MCF-7, HCT-116 et HepG-2) et CDK2. Il a considérablement modifié la progression du cycle cellulaire et induit l'apoptose dans les cellules HCT. Des recherches supplémentaires sont nécessaires pour explorer son potentiel thérapeutique .
Activité inhibitrice enzymatique
Plusieurs composés ont démontré une activité inhibitrice contre CDK2/cycline A2. Notamment, les composés 14, 13 et 15 ont montré l'activité inhibitrice la plus significative, avec des valeurs de CI50 de 0,057 ± 0,003, 0,081 ± 0,004 et 0,119 ± 0,007 µM, respectivement, par rapport au sorafénib (0,184 ± 0,01 µM) .
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt cell cycle progression, thereby inhibiting the growth of cancer cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound binding to the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity of CDK2 . This results in the halting of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound prevents this transition, causing cell cycle arrest . This can lead to apoptosis, or programmed cell death, in the affected cells .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. In particular, the compound has been shown to have superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also has moderate activity against HepG-2 with an IC50 range of 48–90 nM . This indicates that the compound is effective at inhibiting the growth of these cancer cells at relatively low concentrations .
Propriétés
IUPAC Name |
2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O4/c1-13-5-2-3-8-17(13)25-19-16(10-22-25)20(28)24(12-21-19)11-18(27)23-14-6-4-7-15(9-14)26(29)30/h2-10,12H,11H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMVSRDNOLWZHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)

![N-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)-N'-phenylurea](/img/structure/B2417283.png)
![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![(Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-(4-methoxyphenyl)methanecarbohydrazonoyl cyanide](/img/structure/B2417287.png)



![Lithium(1+) ion 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-4-yl]acetate](/img/structure/B2417294.png)
